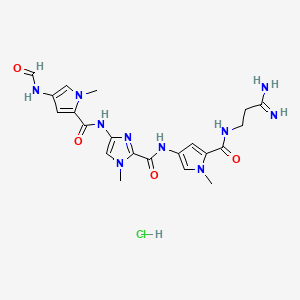

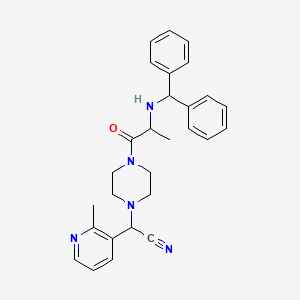

![molecular formula C9H16O5 B582981 ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol CAS No. 145354-78-5](/img/structure/B582981.png)

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol, also known as DMDO-Me, is a versatile and efficient oxidant used in organic synthesis. It is a derivative of the naturally occurring oxidant, dimethyldioxirane (DMDO), which is known for its high reactivity and selectivity. DMDO-Me has been widely used in various chemical reactions due to its stability, ease of handling, and compatibility with a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has been widely used in various chemical reactions, including epoxidation, allylic oxidation, and oxidative rearrangement. It has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has been shown to be an efficient and selective oxidant in many reactions, and its use has led to the development of new synthetic methodologies.

Wirkmechanismus

The mechanism of action of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol involves the transfer of an oxygen atom to the substrate, which results in the formation of an intermediate that can undergo further reactions. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is a single-electron oxidant, and its reactivity is dependent on the nature of the substrate and the reaction conditions. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is known for its high selectivity, and it can be used to selectively oxidize certain functional groups while leaving others untouched.

Biochemische Und Physiologische Effekte

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is not used in the field of biochemistry and physiology, and therefore, there is no information available on its biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has several advantages over other oxidants, including its stability, ease of handling, and compatibility with a wide range of functional groups. It is also a cost-effective oxidant and can be easily synthesized in the laboratory. However, ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has some limitations, including its sensitivity to moisture and air, which can lead to decomposition. It also has a short shelf life and must be stored under an inert atmosphere.

Zukünftige Richtungen

There are several future directions for the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in organic synthesis. One direction is the development of new synthetic methodologies that utilize ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol as an oxidant. Another direction is the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in the synthesis of natural products and pharmaceuticals. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can also be used in the development of new materials, such as polymers and composites. Finally, the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in green chemistry is an area of active research, and new methods for its synthesis and use are being developed.

Synthesemethoden

((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can be synthesized by reacting dimethyldioxirane with methanol in the presence of a catalyst. The reaction is carried out at low temperature and atmospheric pressure, and the product is obtained in high yield and purity. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can also be synthesized by reacting dimethyldioxirane with a methanol solution of chromium trioxide. The reaction yields ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol and chromium oxides as byproducts.

Eigenschaften

IUPAC Name |

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-9(2)12-5-7(14-9)6-4-11-8(3-10)13-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRXATKXLFPSEO-RNJXMRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2COC(O2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Glycine, N-[4-[3-[(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)amino]-2-methyl-](/img/no-structure.png)